molecular formula C10H12BNO3 B2579449 2-(1,3,2-Dioxaborinan-2-yl)benzamide CAS No. 2377611-18-0

2-(1,3,2-Dioxaborinan-2-yl)benzamide

Cat. No.: B2579449
CAS No.: 2377611-18-0
M. Wt: 205.02
InChI Key: XMXZCXTYFXMVBO-UHFFFAOYSA-N
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Description

2-(1,3,2-Dioxaborinan-2-yl)benzamide is a chemical compound with the molecular formula C10H12BNO3 and a molecular weight of 205.02 g/mol It is characterized by the presence of a benzamide group attached to a 1,3,2-dioxaborinane ring

Preparation Methods

The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzamide typically involves the reaction of benzamide with a boronic acid derivative under specific conditions. One common method involves the use of 1,3,2-dioxaborinane as a boron source, which reacts with benzamide in the presence of a catalyst to form the desired product . The reaction is usually carried out under inert atmosphere and at controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

2-(1,3,2-Dioxaborinan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized benzamide derivatives.

Scientific Research Applications

2-(1,3,2-Dioxaborinan-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of boron-containing compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown promise.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3,2-Dioxaborinan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2-(1,3,2-Dioxaborinan-2-yl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(1,3,2-dioxaborinan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c12-10(13)8-4-1-2-5-9(8)11-14-6-3-7-15-11/h1-2,4-5H,3,6-7H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZCXTYFXMVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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